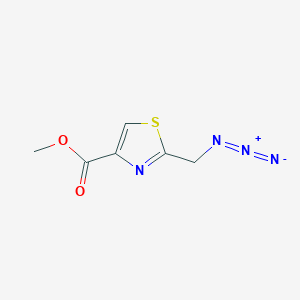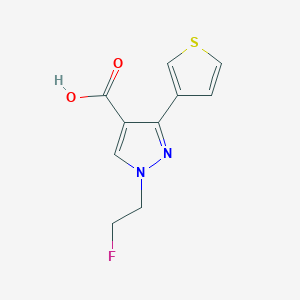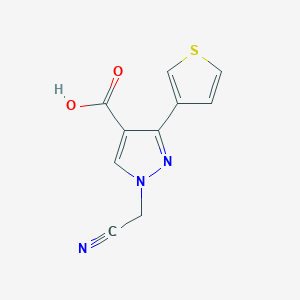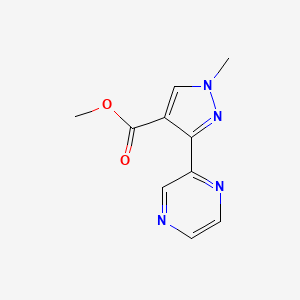
2-(Azidometil)-1,3-tiazol-4-carboxilato de metilo
Descripción general
Descripción
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis
This refers to the study of the arrangement of atoms within the molecule and the bonds between them .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, stability, and reactivity of the compound .Aplicaciones Científicas De Investigación
Química Farmacéutica y Agentes Antiproliferativos
Este compuesto sirve como precursor para sistemas bi-triazólicos, que son de gran interés en la química farmacéutica debido a sus propiedades antiproliferativas. Los agentes antiproliferativos son cruciales en la lucha contra el cáncer, ya que inhiben el crecimiento y la propagación de las células cancerosas. La síntesis de nuevas unidades moleculares con propiedades farmacológicas, particularmente aquellas que pueden combatir el cáncer y las enfermedades infecciosas, es una preocupación importante en este campo .
Aplicaciones Antifúngicas y Antibacterianas
Los precursores bi-triazólicos derivados del 2-(Azidometil)-1,3-tiazol-4-carboxilato de metilo exhiben notables propiedades antifúngicas y antibacterianas. Estos compuestos se pueden utilizar para desarrollar nuevos medicamentos que se dirijan a una variedad de infecciones fúngicas y bacterianas, ofreciendo un potencial para avances significativos en las terapias antimicrobianas .
Investigación Antidiabética
Los triazoles, incluidos los derivados de este compuesto, se han identificado por poseer efectos antidiabéticos. Esto abre vías para el desarrollo de nuevos fármacos antidiabéticos que podrían ayudar a controlar y tratar la diabetes de manera más efectiva .
Investigación Anticancerígena
El papel del compuesto en la síntesis de bi-triazoles también se extiende a la investigación del cáncer. Los bi-triazoles son conocidos por sus actividades anticancerígenas, y el compuesto en cuestión podría ser fundamental para crear nuevos agentes terapéuticos que se dirijan a diversas formas de cáncer .
Antioxidantes y Agentes Antiinflamatorios
En el ámbito de los antioxidantes y los agentes antiinflamatorios, los derivados del this compound muestran un potencial prometedor. Estas propiedades son esenciales para desarrollar tratamientos para enfermedades caracterizadas por estrés oxidativo e inflamación .
Inhibición de la Corrosión
El compuesto tiene aplicaciones en el campo de la inhibición de la corrosión. Los triazoles, incluidos los derivados de este compuesto, se utilizan como inhibidores de la corrosión, que son importantes para proteger los metales y las aleaciones de los procesos corrosivos .
Ciencias de los Materiales y Entrecruzamiento de Polímeros
Las azidas orgánicas, como el this compound, son agentes entrecruzantes altamente reactivos y eficientes en las ciencias de los materiales. Se utilizan para modificar las propiedades físicas de los polímeros y mejorar las eficiencias de los dispositivos basados en polímeros, como las pilas de combustible de membrana, las células solares orgánicas (OSCs), los diodos emisores de luz (LED) y los transistores de efecto de campo orgánicos (OFET) .
Materiales Altamente Energéticos
Debido a su propensión a liberar nitrógeno y cantidades considerables de energía tras la activación térmica o la fotólisis, las azidas orgánicas son interesantes como materiales altamente energéticos. Esta característica las hace adecuadas para aplicaciones que requieren altas salidas de energía .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPDAGHAGVILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646202-26-7 | |
| Record name | methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)



![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)






